Cas no 710284-99-4 (3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide)
3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichloro-4-methoxy-N-(4-oxazolo[4,5-b]-pyridin-2-yl-phenyl)-benzamide
- 3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- STK220417
- BBL000327
- T7178
- ST50283025
- BB 0245778
- (3,5-dichloro-4-methoxyphenyl)-N-(4-(1,3-oxazolo[4,5-b]pyridin-2-yl)phenyl)car boxamide
- 3,5-Dichloro-4-methoxy-N-(4-oxazolo[4,5-b]p yridin-2-yl-phenyl)-benzamide
- 3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[
- 3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
-
- MDL: MFCD03992362
- Inchi: 1S/C20H13Cl2N3O3/c1-27-17-14(21)9-12(10-15(17)22)19(26)24-13-6-4-11(5-7-13)20-25-18-16(28-20)3-2-8-23-18/h2-10H,1H3,(H,24,26)
- InChI Key: HGDMXHODZWEPRJ-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C=1)C(NC1C=CC(=CC=1)C1=NC2=C(C=CC=N2)O1)=O)Cl)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 535
- XLogP3: 4.8
- Topological Polar Surface Area: 77.2
3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 018837-1g |
3,5-Dichloro-4-methoxy-N-(4-oxazolo[4,5-b]-pyridin-2-yl-phenyl)-benzamide |
710284-99-4 | 1g |
$378.00 | 2023-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430354-500mg |
3,5-Dichloro-4-methoxy-N-(4-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide |
710284-99-4 | 98% | 500mg |
¥6315.00 | 2024-05-02 |
3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Comprehensive Overview of 3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide (CAS No. 710284-99-4)
3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide, with the CAS number 710284-99-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a benzamide core with an oxazolopyridine moiety, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility and bioactive properties, which align with current trends in targeted therapy and sustainable chemistry.
The compound's synthetic pathway involves multi-step organic reactions, including amidation and heterocyclic ring formation, which are critical for achieving high purity and yield. Its molecular weight and logP value suggest moderate solubility in organic solvents, a trait highly valued in formulation development. Recent studies highlight its potential as a kinase inhibitor, a hot topic in oncology research, where precision medicine demands novel scaffolds for combating resistant cancers. Keywords like "oxazolopyridine derivatives" and "benzamide-based therapeutics" frequently appear in academic searches, reflecting growing curiosity about its mechanisms.
From an industrial perspective, 710284-99-4 is explored for its role in crop protection, aligning with global demands for eco-friendly pesticides. Its chlorine and methoxy substituents contribute to stability and bioavailability, addressing FAQs about "improving pesticide efficacy" and "reducing environmental persistence." Analytical techniques such as HPLC and NMR are essential for quality control, ensuring compliance with regulatory standards like REACH and FDA guidelines—a recurring concern among manufacturers.
Innovations in green chemistry have spurred interest in optimizing the synthesis of 3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide to minimize waste. Searches for "solvent-free synthesis" and "catalytic efficiency" underscore this trend. Additionally, computational modeling (in silico studies) predicts its ADMET profiles, answering common queries about "drug-likeness" and "toxicity thresholds." Such data is vital for preclinical assessments, reducing reliance on animal testing—a priority in ethical research.
Market analysts note rising patents involving oxazolopyridine scaffolds, signaling commercial potential. The compound’s IP landscape is often discussed alongside "generic drug development" and "patent expiration strategies." Meanwhile, academic forums debate its structure-activity relationships (SAR), addressing questions like "how substituents affect potency"—a key focus for medicinal chemists.
In summary, CAS 710284-99-4 represents a nexus of interdisciplinary research, bridging gaps between pharmaceutical design, agrochemical innovation, and sustainable practices. Its relevance to trending topics—from personalized medicine to green manufacturing—ensures continued exploration and discourse in scientific communities worldwide.
710284-99-4 (3,5-Dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)